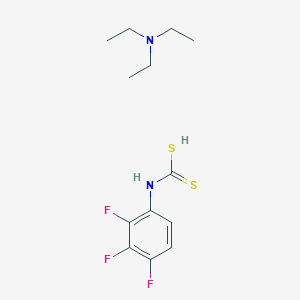

N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid” is a compound that involves two distinct components: N,N-Diethylethanamine and (2,3,4-trifluorophenyl)carbamodithioic acid . N,N-Diethylethanamine, also known as Triethylamine, has the linear formula (C2H5)3N and a molecular weight of 101.19 .

Synthesis Analysis

While specific synthesis methods for “N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid” were not found, N,N-Diethylethanamine (Triethylamine) is commercially available and used in various synthesis processes . For instance, it has been employed in the improved synthesis of 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl) adenine (FddA) using triethylamine trihydrofluoride .Chemical Reactions Analysis

Triethylamine, or N,N-Diethylethanamine, exhibits typical properties of tertiary amines, including salifying and oxidation . It is also known to react violently with oxidizing agents .Physical And Chemical Properties Analysis

N,N-Diethylethanamine (Triethylamine) has a boiling point of 90.5±8.0 °C at 760 mmHg and a vapor pressure of 56.1±0.2 mmHg at 25°C . Its flash point is -5.9±6.1 °C . It is soluble in water, with a solubility of approximately 6.826e+004 mg/L at 25 deg C .科学的研究の応用

Synthesis and Reactivity

A key area of research involves the synthesis and reactivity of compounds containing functionalities related to N,N-Diethylethanamine and (2,3,4-trifluorophenyl)carbamodithioic acid. For instance, the synthesis of O-methyl-N-alkylcarbamate from amines represents a fundamental approach in producing carbamates, which are crucial in various industrial and pharmaceutical applications (Dashkin et al., 2019). Similarly, the development of N-alkyl carbamoylimidazoles as methyl isocyanate equivalents highlights innovative routes to ureas and carbamates, substances with wide-ranging applications including materials science and medicinal chemistry (Duspara et al., 2012).

Material Science and Polymer Chemistry

Research into the synthesis and application of polyfunctional acyl azides underscores the importance of these compounds in creating polymers and other materials with specific functional properties (Widyan, 2021). This research has implications for the development of new materials with tailored characteristics, such as enhanced durability or specific chemical reactivity.

Chemical Sensing and Environmental Applications

The construction of zinc(II) coordination polymers for the detection of picric acid demonstrates the role of chemical synthesis in environmental monitoring and safety (Zheng et al., 2021). These materials, which can selectively sense and quantify hazardous substances, are essential for pollution control and environmental protection.

Antipathogenic Activity

The synthesis and antipathogenic activity of new thiourea derivatives shed light on the potential of chemical compounds in addressing microbial resistance and infection control (Limban et al., 2011). Such research is crucial in the development of new antimicrobial agents that can combat resistant strains of bacteria and other pathogens.

Safety and Hazards

N,N-Diethylethanamine (Triethylamine) is extremely flammable and readily forms explosive mixtures with air . It reacts violently with strong oxidizing agents, strong acids, ketones, aldehydes, and halogenated hydrocarbons . It can affect you when inhaled and by passing through the skin. Contact can severely irritate and burn the skin and eyes with possible eye damage .

作用機序

Target of Action

The compound may interact with various biological targets due to its structural components .

Biochemical Pathways

The compound’s influence on downstream effects within these pathways remains to be elucidated .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Environmental conditions such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

特性

IUPAC Name |

N,N-diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NS2.C6H15N/c8-3-1-2-4(11-7(12)13)6(10)5(3)9;1-4-7(5-2)6-3/h1-2H,(H2,11,12,13);4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPKZHBFZWEIDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=CC(=C(C(=C1NC(=S)S)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethylethanamine;(2,3,4-trifluorophenyl)carbamodithioic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate](/img/structure/B2997053.png)

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2997058.png)

![N-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2997059.png)

![3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2997064.png)

![8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997065.png)

![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2997068.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997069.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2997072.png)